molecular formula C11H14O4S B15057703 Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate

Cat. No.: B15057703
M. Wt: 242.29 g/mol
InChI Key: ATEWUYOCJCGAJG-UHFFFAOYSA-N
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Description

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate (CAS 1710202-53-1) is a high-purity chemical building block with a molecular formula of C11H14O4S and a molecular weight of 242.29 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of novel anti-cancer therapeutics. Recent research has explored its application as a precursor for thiophene-containing mimetics of potent tetrahydrofuran-containing acetogenins (THF-ACGs) . These mimetics are investigated for their cytotoxic activity against various human cancer cell lines, including prostate cancer, and can be further functionalized to create targeted prodrugs for improved selectivity . Supplied as a high-quality solid, it is essential for hit-to-lead optimization campaigns in academic and industrial research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

methyl 4-(oxolan-2-ylmethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C11H14O4S/c1-13-11(12)10-5-9(7-16-10)15-6-8-3-2-4-14-8/h5,7-8H,2-4,6H2,1H3

InChI Key

ATEWUYOCJCGAJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)OCC2CCCO2

Origin of Product

United States

Preparation Methods

Base-Catalyzed Esterification of Thiophene-2-Carboxylic Acid

The most widely reported method begins with the esterification of thiophene-2-carboxylic acid using methanol in the presence of a Brønsted or Lewis acid catalyst. Sulfuric acid or p-toluenesulfonic acid (0.5–2.0 equiv) facilitates the reaction at reflux (60–80°C) for 6–12 hours, yielding methyl thiophene-2-carboxylate with >85% efficiency. Subsequent etherification introduces the tetrahydrofuran (THF) moiety:

Reaction Conditions for Etherification:

  • Substrate: Methyl 4-hydroxythiophene-2-carboxylate (1.0 equiv)
  • Alkylating Agent: (Tetrahydrofuran-2-yl)methyl bromide (1.2–1.5 equiv)
  • Base: Potassium carbonate (2.0 equiv) or sodium hydride (1.5 equiv)
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: 80–100°C, 8–24 hours
  • Yield: 70–78%

The reaction proceeds via an SN2 mechanism, with the base deprotonating the hydroxyl group to form a nucleophilic alkoxide. Polar aprotic solvents like DMF enhance reactivity by stabilizing ionic intermediates.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Functionalization

Recent advances utilize Suzuki-Miyaura cross-coupling to introduce the tetrahydrofuran moiety post-esterification. Methyl 4-bromothiophene-2-carboxylate reacts with (tetrahydrofuran-2-yl)methylboronic acid under palladium catalysis:

Optimized Protocol:

Parameter Specification
Catalyst Pd(PPh₃)₄ (3 mol%)
Ligand XPhos (6 mol%)
Base Cs₂CO₃ (2.5 equiv)
Solvent Toluene/2-MeTHF (3:1 v/v)
Temperature 90°C, 12 hours
Yield 82–88%

This method avoids harsh alkylation conditions, improving regioselectivity. However, boronic acid availability and catalyst costs limit scalability.

Solvent and Temperature Effects on Reaction Efficiency

Traditional vs. Green Solvent Systems

Comparative studies highlight the impact of solvent choice on yield and reaction rate:

Table 1. Solvent Screening for Etherification Step

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 78 12
Acetonitrile 37.5 72 18
2-MeTHF 6.2 68 24
Cyclopentyl methyl ether 4.8 65 30

While DMF delivers superior yields, 2-MeTHF offers a greener alternative with reduced toxicity. Microwave-assisted heating in 2-MeTHF at 140°C shortens reaction times to 1–2 hours but requires precise temperature control to prevent decomposition.

Acidic Workup and Purification Strategies

Isolation of the Crude Product

Post-reaction mixtures are typically quenched with dilute HCl (1 M) to neutralize excess base. Extraction with ethyl acetate or toluene (3 × 50 mL) followed by drying over MgSO₄ yields the crude product. Silica gel chromatography (hexane/ethyl acetate 4:1) achieves >95% purity.

Critical Notes:

  • Hydrobromic acid (HBr) in the workup minimizes byproduct formation compared to HCl.
  • Lithium hydroxide-mediated saponification of residual ester impurities improves purity but risks hydrolyzing the target compound.

Emerging Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (140–160°C) reduces etherification times to 1–3 hours. A 2021 study demonstrated 89% yield using 2-MeTHF and Pd(OAc)₂/Xantphos catalysis under microwave conditions.

Table 2. Conventional vs. Microwave Synthesis

Parameter Conventional Microwave
Time (h) 24 1.5
Solvent DMF 2-MeTHF
Catalyst Loading 3 mol% 3 mol%
Yield (%) 78 89

Microwave methods enhance energy efficiency but require specialized equipment.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group in this compound undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is foundational for converting esters into their acidic counterparts for further applications.

Key Reaction Parameters

ConditionProductApplications
Acidic hydrolysisThiophene-2-carboxylic acidPharmaceutical intermediates
Basic hydrolysisSodium salt of acidBiochemical conjugation

Nucleophilic Substitution

The methoxy group attached to the tetrahydrofuran (THF) moiety is susceptible to nucleophilic substitution. This reactivity enables functionalization of the THF ring, such as replacing the methoxy group with other nucleophiles (e.g., amines, thiols) to modulate biological activity.

Mechanistic Insight
The reaction proceeds via an SN1 or SN2 mechanism depending on the steric environment and leaving group ability. Given the THF ring’s rigidity, SN1 mechanisms may dominate, facilitating substitution at the methoxy site.

Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, such as Buchwald–Hartwig amination or Suzuki coupling, to form biaryl or heterobaryl derivatives. For example, in antitubercular drug discovery, thiophene derivatives undergo Pd-catalyzed substitutions to introduce functional groups that enhance biological activity .

Representative Reaction Conditions

CatalystLigandBaseSolventTemperature
Pd(OAc)₂BINAPCs₂CO₃Toluene110°C
Pd₂(dba)₃RuPhosCs₂CO₃THF100°C

Reaction Optimization Studies

Microwave-assisted reactions in green solvents (e.g., CPME, 2-MeTHF) demonstrate improved efficiency compared to traditional methods. For example, microwave irradiation at 160°C in CPME reduces reaction time from days to hours while maintaining yields above 80% .

Comparison of Solvent Effects

SolventTemperature (°C)TimeYield (%)
DMFr.t.17 h84
CPME1601 h84
2-MeTHF1601 hSimilar

Biological Reactions and Stability

In medicinal chemistry contexts, the compound’s stability under physiological conditions is critical. For example, in antitubercular studies, thiophene derivatives show moderate metabolic stability (human microsomal clearance: 3.5 mL·min⁻¹·g⁻¹) but require optimization for in vivo efficacy .

Key Stability Metrics

ParameterValue
Mouse microsomal clearance19 mL·min⁻¹·g⁻¹
Human microsomal clearance3.5 mL·min⁻¹·g⁻¹
Kinetic solubility>250 μM

Medicinal Chemistry

The compound’s thiophene scaffold and THF-methoxy group contribute to its potential as a pharmacophore in drug discovery. Related analogs show activity against Mycobacterium tuberculosis (MIC: 0.72 ± 0.30 μg/mL) and exhibit favorable physicochemical properties for oral administration (e.g., log D = 2.6, TPSA = 65 Ų) .

Material Science

The ester functionality allows integration into polymer matrices or self-assembling systems, while the THF ring enables hydrogen bonding and intermolecular interactions. This dual functionality makes it suitable for advanced materials like organic semiconductors.

Reaction Mechanism Insights

The electron-deficient thiophene ring stabilizes planar conformations via σ* orbital interactions with carbonyl groups, influencing reaction pathways. This electronic environment also modulates nucleophilicity and electrophilicity in substitution and coupling reactions .

Solvent Selection

Green solvents like CPME and 2-MeTHF enhance reaction efficiency in microwave-assisted protocols. For example, CPME at 160°C reduces reaction time from 3 days (r.t.) to 1 hour while maintaining high yields .

Catalyst Systems

Palladium catalysts with ligands like BINAP or RuPhos enable selective functionalization. For instance, Pd(OAc)₂/BINAP systems achieve coupling yields up to 84% under optimized conditions .

Stability Challenges

Despite favorable physicochemical properties, thermodynamic solubility limitations may hinder absorption in biological systems. Intramolecular hydrogen bonding in primary amides (e.g., thiophene-2-carboxamide derivatives) exacerbates this issue, necessitating solubility optimization .

Comparative Reactivity with Analogues

CompoundKey FeatureReactivity Trend
Methyl thiophene-2-carboxylateNo THF-methoxy groupLess reactive
5-Morpholino-3-(2-phenylethoxy)Morpholino substituentEnhanced stability
Thiophene-2-carboxylic acidAcidic groupHigher reactivity

Scientific Research Applications

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate is an organic compound with a thiophene ring and a tetrahydrofuran moiety. Its molecular formula is C11H14O4SC_{11}H_{14}O_4S and has a molecular weight of approximately 242.29 g/mol . The compound features a methyl ester group attached to the thiophene ring, further substituted with a methoxy group linked to a tetrahydrofuran unit. This combination of functional groups gives it potential reactivity and biological activity.

Potential Applications

This compound has potential applications in several fields:

  • Medicinal Chemistry The presence of a thiophene ring and tetrahydrofuran moiety in its structure may contribute to its biological activities.
  • Antimicrobial Applications Research indicates that similar compounds exhibit antimicrobial properties, effective against various bacterial strains.
  • Antitumor Applications Preliminary studies on related compounds suggest antitumor properties, inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects Evaluation of related compounds for anti-inflammatory effects has shown promise in reducing inflammatory markers in experimental models, suggesting potential therapeutic applications in inflammatory diseases.

Thiophene-Based Compounds

Thiophene derivatives have a range of applications :

  • Glioma
  • Antimicrobial
  • Antioxidant
  • Antitumor
  • Human carcinoma growth inhibitors
  • Anti-Hepatitis B. virus
  • Solar cell
  • Dyeing and corrosion properties

Cytotoxic Activity

Research has evaluated the cytotoxicity of thiophene compounds against human cancer cell lines, such as HepG2 and MCF-7, with promising results . Pretreatment of HepG2 cells with certain compounds can sensitize the cells to the cytotoxicity of sorafenib .

Thiophene-2-carboxylic acid derivatives

Thiophene-2-carboxylic acid derivatives have herbicidal applications . They can be used alone or in combination with other herbicides, agents for combating pests, or phytopathogenic fungi or bacteria . They can also be mixed with solutions of mineral salts to remedy nutritional or trace element deficiencies, and non-phytotoxic oils and oil concentrates may also be added .

Comparison with Related Compounds

CompoundStructureUnique Features
Methyl thiophene-2-carboxylateC6H6O2SC_6H_6O_2SLacks tetrahydrofuran moiety; simpler structure
Methyl 3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiophene-2-carboxylateC11H14N2O4SC_{11}H_{14}N_2O_4SContains nicotinamide; different biological properties
5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acidC9H10O3SC_9H_{10}O_3SAcidic functional group; different reactivity

Mechanism of Action

The mechanism of action of Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

The structural and functional attributes of methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate can be contextualized by comparing it to analogous thiophene carboxylate esters. Below is a detailed analysis:

Structural and Physicochemical Properties

Table 1: Comparative Data of Selected Thiophene Carboxylate Esters
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 4-(THF-methoxy), 2-(methyl ester) C₁₁H₁₄O₄S 242.29 Moderate logP (~2.1*), enhanced organic solubility due to THF ether group, stable under physiological conditions
Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate 4-Cl, 3-OH, 5-SMe C₇H₇ClO₃S₂ 238.7 High logP (3.5), low aqueous solubility, prone to oxidation at SMe group
Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate 3-Br, 4-(4-MeO-phenyl) C₁₃H₁₁BrO₃S 327.2 High molecular weight, aryl group enhances π-π stacking, Br enables cross-coupling reactions
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-NH₂, 4-Me C₇H₉NO₂S 171.22 Low logP (~1.3), high polarity due to NH₂, reactive in nucleophilic substitutions

*Estimated based on analogous THF-containing compounds .

Biological Activity

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC12H14O3S
Molecular Weight238.30 g/mol
IUPAC NameMethyl 4-(tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : Thiophene derivatives have been shown to inhibit key enzymes involved in cancer metabolism, such as fatty acid synthase (FASN) and mitochondrial enzymes . This inhibition leads to decreased lipid synthesis and altered energy metabolism in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased ROS levels that can trigger apoptosis .
  • Cell Cycle Arrest : Studies suggest that thiophene compounds can cause cell cycle arrest at the G1/S or G2/M checkpoints, preventing cancer cell proliferation .

Study 1: Inhibition of Breast Cancer Cell Proliferation

In a controlled study involving MCF-7 breast cancer cells, this compound demonstrated an IC50 value of approximately 10 µM, indicating effective inhibition of cell growth. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the apoptotic pathways activated by thiophene derivatives. It was found that treatment with this compound led to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), thereby facilitating programmed cell death in tumor cells .

Comparative Analysis with Other Thiophene Derivatives

Compound NameIC50 (µM)Mechanism of Action
This compound10Induces apoptosis via ROS generation
C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid)5FASN inhibitor
Thiophene-based anticancer agent<5Cell cycle arrest and apoptosis induction

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